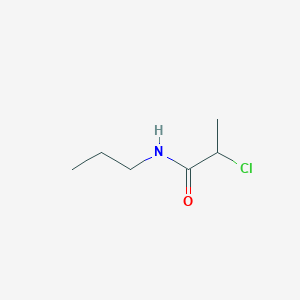

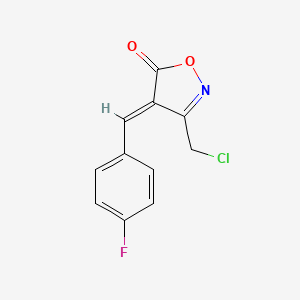

![molecular formula C7H10ClN3O B1370663 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol CAS No. 22177-97-5](/img/structure/B1370663.png)

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol

Descripción general

Descripción

“2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol” is a chemical compound with the empirical formula C7H10ClN3O . It has a molecular weight of 187.63 . The SMILES string representation of this compound is Cc1nc(Cl)cc(NCCO)n1 .

Molecular Structure Analysis

The InChI representation of the compound is 1S/C7H10ClN3O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H,9,10,11) . This indicates the connectivity and hydrogen count of the atoms in the molecule.Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 1.2, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 187.0512396 g/mol . The topological polar surface area is 58 Ų . The compound has a heavy atom count of 12 .Aplicaciones Científicas De Investigación

Anticancer Applications

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol: is part of the pyrimidine derivatives, which are known for their anticancer properties. These compounds can act as antimetabolites, interfering with DNA replication and thereby inhibiting the growth of cancer cells. They are particularly effective in the treatment of myeloid leukemia, with drugs like imatinib, dasatinib, and nilotinib being well-established treatments .

Antimicrobial and Antifungal Effects

The compound’s structure allows it to be used in the development of antimicrobial and antifungal agents. Its pyrimidine core is a common feature in many drugs that treat bacterial and fungal infections, making it a valuable scaffold for new drug development .

Cardiovascular Therapeutics

Pyrimidine derivatives, including 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol , have applications as cardiovascular agents. They can be used to develop antihypertensive drugs, helping to manage blood pressure and prevent heart-related complications .

Anti-Inflammatory and Analgesic Activities

This compound has potential use in creating medications that exhibit anti-inflammatory and analgesic activities. It can contribute to the synthesis of drugs that alleviate pain and reduce inflammation, which is beneficial in various chronic conditions .

Antidiabetic Properties

The pyrimidine moiety is also associated with antidiabetic properties. It can be used to synthesize drugs that modulate insulin activity or glucose metabolism, offering a pathway to treat diabetes .

Neuroprotective Effects

There is potential for 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol to be used in drugs that provide neuroprotection. It could help in the development of treatments for diseases that affect the nervous system, such as Alzheimer’s or Parkinson’s disease .

Antiparasitic and Antimalarial Applications

The compound’s framework is suitable for creating antiparasitic and antimalarial drugs. Its ability to interfere with the life cycle of parasites makes it a candidate for treating diseases like malaria .

Hair Disorders Treatment

Lastly, the pyrimidine base of this compound can be utilized in treatments for hair disorders. It can be part of medications that address conditions like alopecia, promoting hair growth and health .

Each of these applications demonstrates the versatility and potential of 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol in scientific research and pharmaceutical development. The compound’s pyrimidine core is a “privileged scaffold” that offers a wide range of biological activities, making it a significant focus for ongoing and future research .

Propiedades

IUPAC Name |

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGCITTWLSUFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649785 | |

| Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol | |

CAS RN |

22177-97-5 | |

| Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370580.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370581.png)

![1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1370585.png)

![[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1370587.png)

![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1370588.png)

![ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1370594.png)

![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)